molecular formula C20H26N2O5S B4932385 N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide

N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4932385
M. Wt: 406.5 g/mol
InChI Key: LOIMEOWKSWTSSV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furan ring, a methoxy group, and a sulfonylpiperidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Synthesis of the sulfonylpiperidine core: The piperidine ring is sulfonylated using a sulfonyl chloride derivative under basic conditions.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is coupled with the sulfonylpiperidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a building block for the synthesis of novel sulfonylpiperidine derivatives with potential biological activities.

Biology

    Biological assays: The compound can be tested for its activity against various biological targets, including enzymes and receptors.

Medicine

    Drug development:

Industry

    Material science: The compound can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide would depend on its specific biological target. Generally, sulfonylpiperidine derivatives can interact with enzymes or receptors, modulating their activity. The furan ring and methoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)sulfonylpiperidine-4-carboxamide: Lacks the dimethyl groups on the phenyl ring.

    N-(furan-2-ylmethyl)-1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the methoxy and dimethyl groups on the phenyl ring, along with the furan-2-ylmethyl group, makes N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide unique

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-14-11-18(26-3)19(12-15(14)2)28(24,25)22-8-6-16(7-9-22)20(23)21-13-17-5-4-10-27-17/h4-5,10-12,16H,6-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMEOWKSWTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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